molecular formula C39H40N6O10S B612220 N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid CAS No. 849675-87-2

N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid

Cat. No.: B612220
CAS No.: 849675-87-2
M. Wt: 784.8 g/mol
InChI Key: PEKXWELLWNPUOK-UHFFFAOYSA-N
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Description

HM30181 (mesylate), also known as encequidar mesylate, is a potent and selective inhibitor of P-glycoprotein. P-glycoprotein is a membrane protein that plays a crucial role in the efflux of drugs and other substances out of cells. By inhibiting P-glycoprotein, HM30181 (mesylate) enhances the oral bioavailability of drugs that are substrates of this transporter .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HM30181 (mesylate) involves multiple steps, starting from commercially available starting materials. The key steps typically include:

    Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation and cyclization reactions.

    Functional Group Modifications:

    Mesylate Formation: The final step involves the conversion of the compound to its mesylate salt form, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of HM30181 (mesylate) follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

HM30181 (mesylate) undergoes several types of chemical reactions, including:

    Reduction: Reduction reactions involve the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

HM30181 (mesylate) has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the role of P-glycoprotein in drug transport and resistance.

    Biology: Researchers use it to investigate the mechanisms of drug efflux and the role of P-glycoprotein in cellular processes.

    Medicine: HM30181 (mesylate) is explored for its potential to enhance the efficacy of chemotherapeutic agents by inhibiting drug efflux.

    Industry: It is used in the development of new drug formulations to improve oral bioavailability.

Mechanism of Action

HM30181 (mesylate) exerts its effects by competitively inhibiting P-glycoprotein. This inhibition prevents the efflux of drugs and other substrates from cells, thereby increasing their intracellular concentrations. The molecular targets include the binding sites on P-glycoprotein, and the pathways involved are those related to drug transport and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Tariquidar: Another potent P-glycoprotein inhibitor, but with different selectivity and potency profiles.

    Elacridar: Similar in function but differs in its chemical structure and pharmacokinetic properties.

    Verapamil: A calcium channel blocker that also inhibits P-glycoprotein, though less selectively.

Uniqueness

HM30181 (mesylate) is unique due to its high selectivity and potency as a P-glycoprotein inhibitor. It is specifically designed to enhance the oral bioavailability of co-administered drugs, making it a valuable tool in both research and clinical settings .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H36N6O7.CH4O3S/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36;1-5(2,3)4/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKXWELLWNPUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H40N6O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849675-87-2
Record name HM-30181 mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849675872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide methanesulfonate monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENCEQUIDAR MESYLATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I089S56002
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-(2-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide (1.06 kg, 1.54 mol) obtained in Step 6 was dissolved in a mixed solution of 18.1 L of chloroform and 1.06 L of methanol, and the resulting mixture was filtered. Methanesulfonic acid (102 mL, 1.57 mol) in 300 mL of ethyl acetate was slowly added thereto for 30 minutes. 3.95 L of ethyl acetate was slowly added thereto for 1 hour, followed by stirring for 16 hours at room temperature. The resulting mixture was filtered, washed with 1 L of ethyl acetate, and dried with hot air at 40° C. in an oven.
Quantity
18.1 L
Type
solvent
Reaction Step One
Quantity
1.06 L
Type
solvent
Reaction Step One
Quantity
102 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
3.95 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid
Reactant of Route 2
Reactant of Route 2
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid
Reactant of Route 3
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid
Reactant of Route 4
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid
Reactant of Route 5
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid
Reactant of Route 6
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid

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